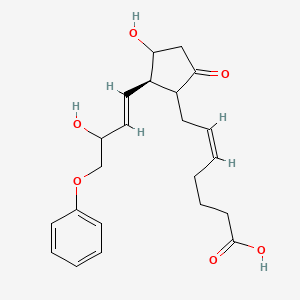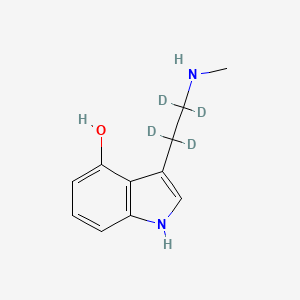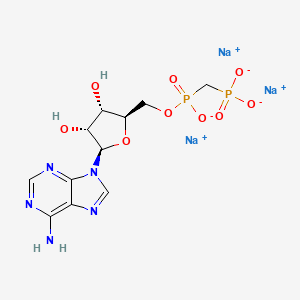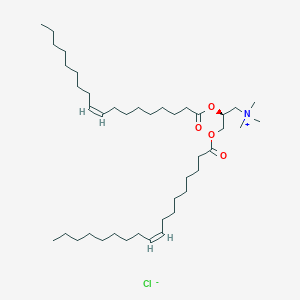
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is a cationic lipid commonly used in the formulation of lipid nanoparticles and liposomes. It is known for its ability to form stable complexes with nucleic acids, making it a valuable tool in gene delivery systems. This compound is particularly notable for its role in the development of lipid-based drug delivery systems, including those used in mRNA vaccines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is typically synthesized through the esterification of oleic acid with 3-(dimethylamino)-1,2-propanediol, followed by quaternization with methyl chloride. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the esterification and quaternization processes .
Industrial Production Methods
In industrial settings, the production of 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) involves large-scale esterification and quaternization reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) primarily undergoes substitution reactions due to its cationic nature. It can interact with negatively charged molecules, such as nucleic acids, to form stable complexes. Additionally, it can participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) include nucleic acids, phospholipids, and other cationic lipids. The reactions are typically carried out in aqueous or organic solvents, with conditions optimized to maintain the stability of the lipid-nucleic acid complexes .
Major Products Formed
The major products formed from reactions involving 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) are lipid-nucleic acid complexes, which are used in gene delivery systems. These complexes are designed to protect nucleic acids from degradation and facilitate their delivery into target cells .
Wissenschaftliche Forschungsanwendungen
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles and liposomes for drug delivery.
Biology: It facilitates the delivery of nucleic acids into cells, making it a valuable tool in genetic research and therapy.
Medicine: It is a key component in the formulation of mRNA vaccines, such as those used for COVID-19.
Industry: It is used in the development of lipid-based drug delivery systems for various therapeutic applications
Wirkmechanismus
The mechanism of action of 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) involves its ability to form stable complexes with nucleic acids through electrostatic interactions. The cationic nature of the compound allows it to bind to negatively charged nucleic acids, protecting them from degradation and facilitating their delivery into target cells. Once inside the cells, the nucleic acids can exert their therapeutic effects by upregulating or downregulating specific proteins .
Vergleich Mit ähnlichen Verbindungen
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is often compared with other cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). While all these compounds are used in gene delivery systems, 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is unique in its ability to form highly stable complexes with nucleic acids, making it particularly effective in protecting and delivering genetic material .
List of Similar Compounds
- N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)
- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
Eigenschaften
Molekularformel |
C42H80ClNO4 |
|---|---|
Molekulargewicht |
698.5 g/mol |
IUPAC-Name |
[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/t40-;/m0./s1 |
InChI-Schlüssel |
KSXTUUUQYQYKCR-KVINLOACSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


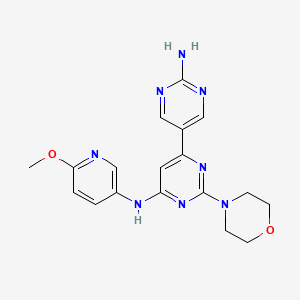
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)
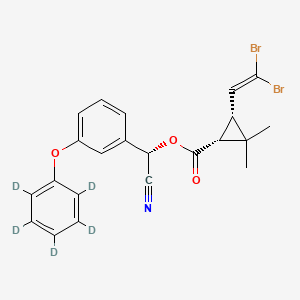
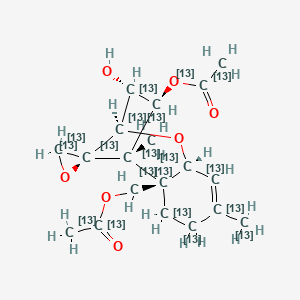
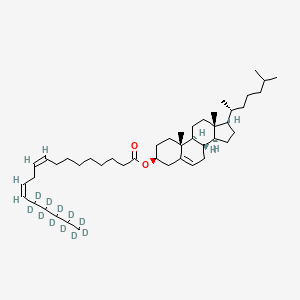
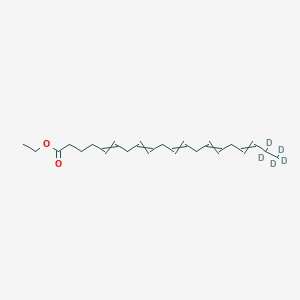
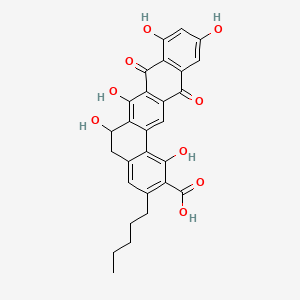
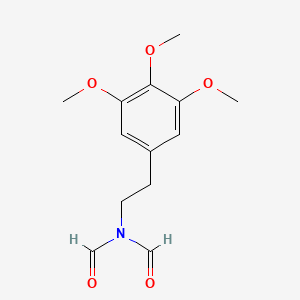
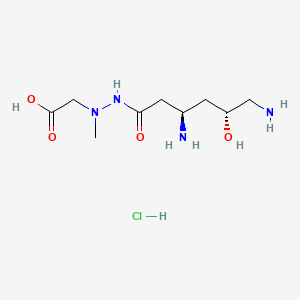
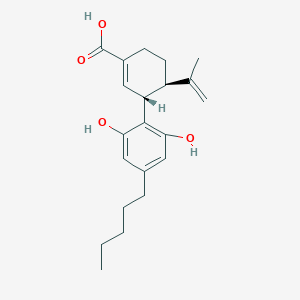
![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)
